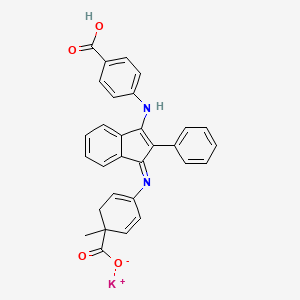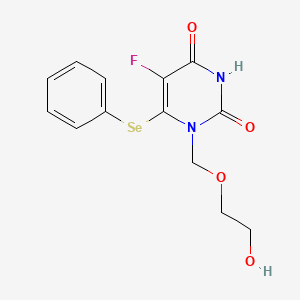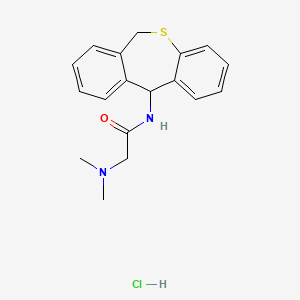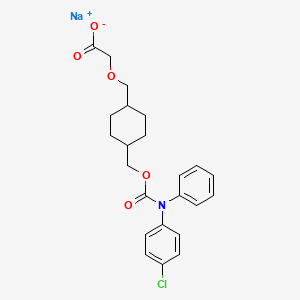
Ralinepag sodium anhydrous
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ralinepag sodium anhydrous is a potent, titratable, orally administered prostacyclin (IP) receptor agonist used to treat pulmonary arterial hypertension. It is known for its ability to significantly reduce pulmonary vascular resistance and improve exercise capacity in patients with this condition .
Méthodes De Préparation
The synthesis of ralinepag sodium anhydrous involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The industrial production methods typically involve the use of high-purity reagents and solvents to ensure the final product’s efficacy and safety. Specific details on the synthetic routes and reaction conditions are proprietary and not publicly disclosed .
Analyse Des Réactions Chimiques
Ralinepag sodium anhydrous undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions can produce reduced forms of the compound .
Applications De Recherche Scientifique
Ralinepag sodium anhydrous has a wide range of scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In medicine, it is primarily used to treat pulmonary arterial hypertension by reducing pulmonary vascular resistance and improving exercise capacity. In biology, it is used to study the mechanisms of prostacyclin receptor activation and its effects on vascular function. In chemistry, it serves as a model compound for studying the synthesis and reactivity of prostacyclin receptor agonists .
Mécanisme D'action
The mechanism of action of ralinepag sodium anhydrous involves its binding to the prostacyclin (IP) receptor, leading to the activation of intracellular signaling pathways that result in vasodilation and inhibition of smooth muscle cell proliferation. This reduces pulmonary vascular resistance and improves blood flow in the lungs. The molecular targets and pathways involved include the cyclic adenosine monophosphate (cAMP) pathway and the inhibition of platelet aggregation .
Comparaison Avec Des Composés Similaires
Ralinepag sodium anhydrous is unique among prostacyclin receptor agonists due to its high potency, oral bioavailability, and long half-life. Similar compounds include selexipag and treprostinil, which also target the prostacyclin receptor but differ in their pharmacokinetic profiles and administration routes. This compound offers the advantage of once-daily dosing and a more favorable side effect profile compared to these other compounds .
Propriétés
Numéro CAS |
1187856-43-4 |
|---|---|
Formule moléculaire |
C23H25ClNNaO5 |
Poids moléculaire |
453.9 g/mol |
Nom IUPAC |
sodium;2-[[4-[[(4-chlorophenyl)-phenylcarbamoyl]oxymethyl]cyclohexyl]methoxy]acetate |
InChI |
InChI=1S/C23H26ClNO5.Na/c24-19-10-12-21(13-11-19)25(20-4-2-1-3-5-20)23(28)30-15-18-8-6-17(7-9-18)14-29-16-22(26)27;/h1-5,10-13,17-18H,6-9,14-16H2,(H,26,27);/q;+1/p-1 |
Clé InChI |
KDQFEGDAYHKNDI-UHFFFAOYSA-M |
SMILES canonique |
C1CC(CCC1COCC(=O)[O-])COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl.[Na+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



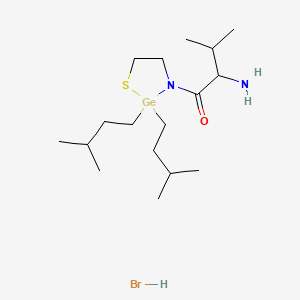

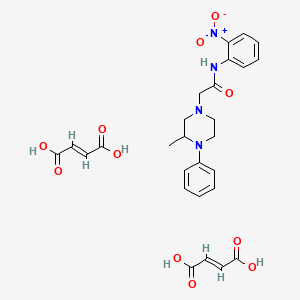
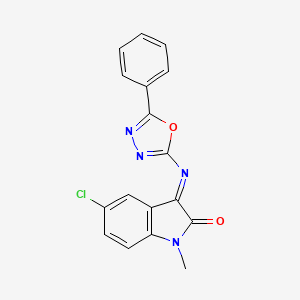

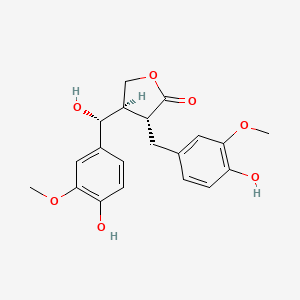
![1-(3-acetylphenyl)-3-[(1R,2S)-2-[[(3S)-3-[(4-fluorophenyl)methyl]piperidin-1-yl]methyl]cyclohexyl]urea;hydrochloride](/img/structure/B12781154.png)
